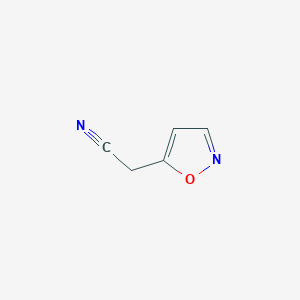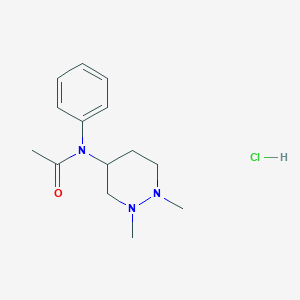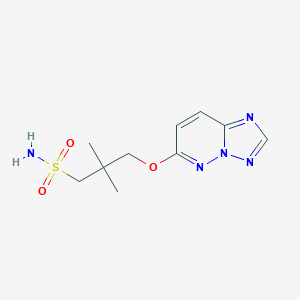
3-(Trifluoromethoxy)anisole
Descripción general
Descripción
3-(Trifluoromethoxy)anisole is an organic compound with the CAS Number: 142738-94-1 . It has a molecular weight of 192.14 and is typically in a clear liquid form .
Synthesis Analysis
The synthesis of 3-(Trifluoromethoxy)anisole from 2-chlorophenol has been reported . It can undergo metalation preferentially or exclusively at the methoxy-neighboring position .Molecular Structure Analysis
The molecular formula of 3-(Trifluoromethoxy)anisole is C8H7F3O2 . The InChI code is 1S/C8H7F3O2/c1-12-6-3-2-4-7(5-6)13-8(9,10)11/h2-5H,1H3 .Chemical Reactions Analysis
The trifluoromethoxy group is finding increased utility as a substituent in bioactives . It reveals a powerful π-polarization as it acidifies not only the ortho but also the meta and para positions strongly .Physical And Chemical Properties Analysis
3-(Trifluoromethoxy)anisole is a clear liquid . It is stored at ambient temperature .Aplicaciones Científicas De Investigación
Pharmaceutical Applications
3-(Trifluoromethoxy)anisole: is utilized in the pharmaceutical industry due to its trifluoromethoxy group, which is increasingly important in medicinal chemistry. This group is known for enhancing the stability and lipophilicity of bioactive compounds, making it a valuable substituent in drug development .
Pesticide Development
In the field of agrochemistry, the trifluoromethoxy group, such as that in 3-(Trifluoromethoxy)anisole , plays a significant role. It’s used in the synthesis of pesticides where it contributes to the stability and effectiveness of the active ingredients .
Biochemistry Research
The compound is also relevant in biochemistry research. The trifluoromethoxy group is a novel moiety that has unique features, making it a subject of interest for developing new biochemical reagents .
Material Science
3-(Trifluoromethoxy)anisole: finds applications in material science due to its physical properties. It can undergo specific reactions that are beneficial for creating advanced materials with desired characteristics .
Organic Synthesis
This compound is used in organic synthesis, particularly in the trifluoromethoxylation reactions. It serves as a precursor or intermediate in synthesizing various organic molecules, which are then used in different chemical industries .
Analytical Chemistry
In analytical chemistry, 3-(Trifluoromethoxy)anisole is involved in the development of new analytical methods. Its unique structure allows for the creation of innovative reagents that facilitate the analysis of complex chemical samples .
Environmental Science
The trifluoromethoxy group in 3-(Trifluoromethoxy)anisole is studied for its environmental impact. Researchers are interested in understanding how this group, and compounds containing it, behave in the environment and how they can be safely managed .
Medicinal Chemistry
In medicinal chemistry, the trifluoromethoxy group’s ability to enhance the properties of pharmaceuticals is of particular interest. It’s being studied for its potential to improve drug delivery and efficacy .
Safety and Hazards
The safety data sheet for 3-(Trifluoromethoxy)anisole suggests that it is a flammable liquid and vapor . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to use it only outdoors or in a well-ventilated area .
Direcciones Futuras
3-(Trifluoromethoxy)anisole is widely used as a building block for pharmaceuticals, synthetic materials, and agricultural chemicals due to its unique properties. It is predicted that more fluorinated compounds will be developed in the near future, as fluoro-organic compounds continue to attract attention in the field of chemistry and biochemistry .
Propiedades
IUPAC Name |
1-methoxy-3-(trifluoromethoxy)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7F3O2/c1-12-6-3-2-4-7(5-6)13-8(9,10)11/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKSRAPDSZKICKZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC=C1)OC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7F3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70380407 | |
| Record name | 3-(Trifluoromethoxy)anisole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70380407 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Trifluoromethoxy)anisole | |
CAS RN |
142738-94-1 | |
| Record name | 3-(Trifluoromethoxy)anisole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70380407 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 142738-94-1 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What happens when 3-(trifluoromethoxy)anisole reacts with sulfur trioxide?
A1: When 3-(trifluoromethoxy)anisole reacts with 1.0 molar equivalent of sulfur trioxide (SO3) in nitromethane, it undergoes sulfonation. This reaction primarily yields a mixture of two isomers: 3-(trifluoromethoxy)anisole-4-sulfonic acid and 3-(trifluoromethoxy)anisole-6-sulfonic acid. The ratio of these isomers is approximately 68:32, respectively [].
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



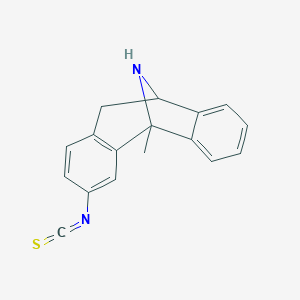
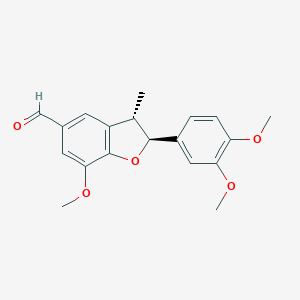

![1,4-Dithiaspiro[4.4]nonane-6-methanol](/img/structure/B127908.png)



